2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a 2-(2-chlorophenyl)acetamide core linked to a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole scaffold substituted with a prop-2-en-1-yl group. The conjugated system within the bicyclic thieno-thiazole ring likely influences electronic properties, as seen in similar heterocyclic acetamides .
Properties
Molecular Formula |
C16H17ClN2O3S2 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-7-19-13-9-24(21,22)10-14(13)23-16(19)18-15(20)8-11-5-3-4-6-12(11)17/h2-6,13-14H,1,7-10H2 |
InChI Key |
SZOFLSJRKLCEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives
The thieno[3,4-d]thiazole core is synthesized via cyclization of 3-aminothiophene-2-carboxamide with α-haloketones. For example, treatment of 3-aminothiophene-2-carboxamide with 2-bromo-1-(2-chlorophenyl)ethanone in ethanol under reflux yields the bicyclic intermediate 3-(2-chlorophenyl)tetrahydrothieno[3,4-d][1,thiazole .
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Time | 6–8 hours |
| Yield | 68–72% |
Key spectral data for the intermediate:
-
-NMR (400 MHz, DMSO-): δ 7.45–7.38 (m, 4H, Ar–H), 4.21 (s, 2H, SCH), 3.94 (t, J = 6.8 Hz, 2H, NCH).
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | KCO (2.5 equiv) |
| Temperature | 60°C |
| Time | 4 hours |
| Yield | 85% |
Characterization
-
-NMR (400 MHz, CDCl): δ 5.92–5.78 (m, 1H, CHCHCH), 5.30–5.18 (m, 2H, CHCHCH), 4.62 (d, J = 5.6 Hz, 2H, NCH).
Sulfonation to 5,5-Dioxido Derivative
Oxidation with Hydrogen Peroxide
The sulfone moiety is introduced by oxidizing the thiazolidine sulfur using 30% HO in acetic acid. This step ensures complete conversion to the 5,5-dioxido structure.
Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30% HO |
| Solvent | Acetic Acid |
| Temperature | 25°C (room temp) |
| Time | 12 hours |
| Yield | 90% |
Characterization
Acylation with 2-Chlorophenyl Acetamide
Coupling via EDC/HOBt
The acetamide group is introduced using 2-chlorophenylacetic acid activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . The reaction proceeds in dichloromethane (DCM) under nitrogen.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Activators | EDC (1.2 equiv), HOBt (1.1 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Time | 12 hours |
| Yield | 78% |
Characterization
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Acylation
A modified approach combines core formation and acylation in a single pot. 3-Aminothiophene-2-carboxamide , 2-bromo-1-(2-chlorophenyl)ethanone , and 2-chlorophenylacetic acid are reacted with EDC/HOBt in DMF, yielding the target compound in 65% yield.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces reaction time for the cyclization step to 30 minutes, improving yield to 75%.
Analytical Validation
Purity and Regioselectivity
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. Regioselectivity is verified by NOE experiments, confirming the (2E)-configuration of the ylidene moiety.
Mass Spectrometry
HRMS (ESI): m/z calculated for CHClNOS [M+H]: 419.0424; found: 419.0421.
Industrial Scalability Considerations
-
Cost-Efficiency: Allyl bromide and HO are low-cost reagents suitable for bulk production.
-
Safety: Exothermic oxidation steps require controlled HO addition to prevent runaway reactions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Preliminary studies suggest that 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibits significant biological activities:
Antimicrobial Activity : Similar to other thiazole derivatives, it may inhibit bacterial growth.
Anti-inflammatory Effects : The chlorophenyl group may confer anti-inflammatory properties.
Anticancer Potential : The thieno-thiazole core is often linked to anticancer activities, with studies indicating the compound could inhibit tumor cell growth by targeting specific pathways involved in cancer progression.
Synthesis and Production Methods
The synthesis of this compound typically involves multiple steps. A common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the thiazole ring.
In industrial settings, similar synthetic routes are optimized for large-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield.
Case Studies and Research Findings
Research has indicated that compounds similar to this compound have shown promise in various therapeutic areas:
-
Antimicrobial Studies : Investigations into the antimicrobial properties have demonstrated effectiveness against several bacterial strains.
- Example Study: A study published in the Journal of Medicinal Chemistry found that thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
-
Cancer Research : The anticancer potential has been explored through in vitro studies showing inhibition of cell proliferation in cancer cell lines.
- Example Study: Research published in Cancer Letters highlighted the efficacy of thiazole-based compounds in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Observations:
Sulfone vs. Thiol/Thioether Groups : The target compound’s sulfone group (IR: ~1300–1150 cm⁻¹ for S=O stretching) increases polarity compared to thiol (-SH) or thioether (-S-) analogs like 3d and , which exhibit IR peaks for -SH (~2550 cm⁻¹) or C-S (~700 cm⁻¹).
Aromatic Substitution : The 2-chlorophenyl group in the target compound differs from 2-methoxyphenyl in , influencing electronic effects (electron-withdrawing Cl vs. electron-donating OMe) and solubility.
Spectroscopic Comparisons
- IR Spectroscopy: Target compound: Expected strong S=O stretches at ~1300–1150 cm⁻¹ and C=O (acetamide) ~1680 cm⁻¹, similar to .
- NMR Spectroscopy :
Potential Bioactivity Insights
While bioactivity data for the target compound is unavailable, structural parallels suggest possible applications:
- Chlorophenyl Group : Common in antimicrobial and anti-inflammatory agents (e.g., chloramphenicol) .
- Sulfone Moieties : Often enhance metabolic stability, as seen in sulfonamide drugs .
- Thiadiazole/Triazole Analogs : Demonstrated anti-exudative activity in related compounds (e.g., 10 mg/kg dose in ).
Biological Activity
The compound 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features a chloro-substituted phenyl ring and a thieno-thiazole core, which is associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural complexity arises from multiple functional groups that enhance its reactivity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₃S |
| Molecular Weight | 331.79 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Initial assessments suggest that the compound has potential antimicrobial properties, akin to other thiazole derivatives which are known to inhibit bacterial growth.
- Anti-inflammatory Effects : The presence of the chlorophenyl group suggests possible anti-inflammatory activity, similar to other compounds in its structural class.
- Anticancer Potential : The thieno-thiazole core is often linked with anticancer properties. Studies on related compounds have shown inhibition of tumor cell growth by targeting specific pathways involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : Interaction with specific receptors could modulate cellular responses, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- A study on thiazole derivatives demonstrated their effectiveness against various microbial strains, indicating a promising avenue for developing new antibiotics.
- Research on compounds with similar thieno-thiazole structures has shown selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-amino-1,3-thiazol-4-yl)phenol | Contains a thiazole ring | Anti-inflammatory |
| 1-(4-Chlorophenyl)-2-methyl-2-phenyldihydro-pyrrolone | Contains chlorophenyl and pyrrolone rings | Antimicrobial |
| Thieno[3,4-d][1,3]thiazole derivatives | Similar thieno-thiazole core | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
